L-Valine tert-butyl ester hydrochloride
CAS No.: 13518-40-6
Cat. No.: VC21539162
Molecular Formula: C9H20ClNO2
Molecular Weight: 209.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13518-40-6 |
---|---|
Molecular Formula | C9H20ClNO2 |
Molecular Weight | 209.71 g/mol |
IUPAC Name | tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 |
Standard InChI Key | AUIVQIHTTVPKFS-FJXQXJEOSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl |
SMILES | CC(C)C(C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES | CC(C)C(C(=O)OC(C)(C)C)N.Cl |
Chemical Identity and Structure
Basic Properties
L-Valine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-Valine, modified with a tert-butyl ester group and formulated as a hydrochloride salt. This modification enhances the compound's lipophilicity and stability compared to the free amino acid . The compound represents an important building block in peptide synthesis and pharmaceutical research, with the tert-butyl group serving as a protecting group for the carboxyl function during chemical reactions .
The hydrochloride salt formation improves the compound's solubility in water and facilitates easier handling in laboratory settings . As a salt of an essential branched-chain amino acid, it maintains the fundamental structural characteristics of L-Valine while offering modified properties beneficial for various applications.
Chemical Formula and Molecular Weight
The compound possesses the following essential chemical identifiers:
Property | Value |
---|---|
Chemical Formula | C₉H₁₉NO₂·HCl |
Alternative Formula | C₉H₂₀ClNO₂ |
Molecular Weight | 209.7 g/mol |
CAS Number | 13518-40-6 |
MDL Number | MFCD00034863 |
These identifiers provide essential reference points for researchers seeking to work with the compound in laboratory or industrial settings . The molecular formula indicates the presence of nine carbon atoms, reflecting the valine backbone plus the tert-butyl group, along with the hydrochloride component.
Structural Characteristics
L-Valine tert-butyl ester hydrochloride maintains the stereochemistry of the parent amino acid L-Valine. The compound features the characteristic amino acid structure with an amino group at the alpha position, which is protonated in the hydrochloride salt form. The carboxyl group is protected by the tert-butyl ester, creating a bulky, lipophilic terminal that affects the compound's physical properties and reactivity .
The branched side chain of valine, containing two methyl groups attached to a single carbon (isopropyl group), remains unmodified in this derivative. This structure contributes to the compound's utility in peptide synthesis and other applications where the side chain properties of valine are beneficial .
Physical Properties
Appearance and Solubility
L-Valine tert-butyl ester hydrochloride typically appears as a white to off-white crystalline solid . This physical form facilitates its handling and storage in laboratory and industrial settings. The crystalline nature of the compound contributes to its stability and allows for easier measurement and incorporation into various formulations.
Regarding solubility, the compound demonstrates good solubility in polar solvents . The hydrochloride salt formation significantly enhances water solubility compared to the free base form, making it more versatile for aqueous applications. This improved solubility is particularly valuable in biochemical research and pharmaceutical formulations where aqueous environments are common .
Chemical Reactivity
The chemical reactivity of L-Valine tert-butyl ester hydrochloride is characterized by the properties of its functional groups. The protonated amino group (as the hydrochloride salt) can participate in acid-base reactions and form peptide bonds during peptide synthesis. The tert-butyl ester provides protection for the carboxyl group but can be selectively cleaved under acidic conditions, making it valuable in sequential peptide synthesis strategies .
The compound's reactivity makes it particularly useful in controlled chemical reactions where selective functional group manipulation is required. The stability of the tert-butyl group under basic conditions, coupled with its selective removal under acidic conditions, provides versatility in synthetic applications .
Synthesis and Production Methods
Industrial Synthesis Approaches
Industrial production of L-Valine tert-butyl ester hydrochloride typically follows established procedures that optimize yield and purity. One documented method involves the reaction of L-Valine with appropriate reagents to form the tert-butyl ester, followed by conversion to the hydrochloride salt .
A patent describes a process where, after the initial esterification reaction, the mixture is cooled with ice water, and hydrogen chloride gas is introduced. The pH is adjusted to 1-3, and the reaction mixture is stirred under a nitrogen atmosphere. The crystallized product is then filtered, washed with isopropyl ether, and dried under reduced pressure at approximately 40°C. This method reportedly produces the desired compound with yields of around 76.4% as white crystals .
Laboratory Scale Preparation
For laboratory-scale synthesis, a more detailed procedure is described involving the following steps:
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Reaction of L-Valine with tert-butyl reagents to form the ester
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Addition of an aqueous alkali hydroxide solution (preferably 2-6 normal) at 0-45°C to adjust the pH to 8.5-11
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Separation of the organic layer
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Washing with saline solution (preferably 5-10%)
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Drying with anhydrous sodium sulfate or magnesium sulfate
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Filtration and concentration to obtain the free base
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Treatment with hydrogen chloride gas at 0-45°C
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Collection of the precipitated crystals by filtration
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Drying under reduced pressure at 10-80°C (preferably 20-50°C)
This method can be adapted for various amino acid tert-butyl ester hydrochlorides, including those of glycine, alanine, leucine, isoleucine, phenylalanine, proline, methionine, tryptophan, and glutamine .
Quality Control Parameters
Quality control for L-Valine tert-butyl ester hydrochloride typically involves several analytical parameters:
Quality Parameter | Typical Specification |
---|---|
Purity | ≥98.0% (by total nitrogen and titration analysis) |
Appearance | White to off-white crystalline solid |
Optical Rotation | [α]D= 4.4 ± 1° (C=2 in H₂O) |
Solubility | Clear solution in specified solvents |
Water Content | Within specified limits |
Residual Solvents | Within acceptable limits |
Commercial preparations typically specify a minimum purity of 98.0% determined by total nitrogen analysis and titration . These quality control measures ensure the compound's suitability for research and pharmaceutical applications where high purity is essential.
Applications and Uses
Role in Peptide Synthesis
L-Valine tert-butyl ester hydrochloride serves as a valuable building block in peptide synthesis, where it contributes to the development of biologically active peptides and proteins . The compound's protected carboxyl group allows for selective peptide bond formation at the amino terminus, while preventing unwanted side reactions at the carboxyl end.
In peptide chemistry, this compound facilitates the incorporation of valine residues into peptide chains with high efficiency and stereochemical integrity. The tert-butyl protecting group can be selectively removed under acidic conditions after peptide bond formation, allowing for sequential peptide synthesis strategies .
Pharmaceutical Applications
In the pharmaceutical industry, L-Valine tert-butyl ester hydrochloride finds applications in drug formulation and development. The compound enhances the solubility and stability of active pharmaceutical ingredients, potentially improving their bioavailability and efficacy .
Pharmaceutical researchers utilize this compound in the synthesis of peptide-based drugs and as an intermediate in the production of various medications. The modified solubility and stability properties make it particularly valuable in formulations where controlled release or specific physicochemical properties are required .
Biochemical Research Applications
Biochemical studies benefit from L-Valine tert-butyl ester hydrochloride in investigations related to protein folding, function, and enzyme kinetics. Researchers leverage this compound to study various biological processes, particularly those involving branched-chain amino acids like valine .
The compound's modified properties allow for controlled experimental conditions when investigating structure-activity relationships in proteins and peptides. Its utility extends to studies of amino acid metabolism, transport mechanisms, and nutritional biochemistry .
Applications in Cosmetics
The cosmetic industry incorporates L-Valine tert-butyl ester hydrochloride into formulations for its moisturizing properties and potential skin health benefits . The compound's amino acid component contributes to formulations designed to support skin barrier function and hydration.
In cosmetic applications, the compound may serve as a functional ingredient that contributes to product efficacy while providing marketing advantages based on amino acid derivatives' perceived benefits for skin care products .
Food Industry Applications
The compound's potential role in flavor enhancement or nutritional fortification represents an area of ongoing research and development in food science, though regulatory considerations may vary by region and application .
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